molecular formula C8H7IN2 B3215788 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1167055-95-9

4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B3215788
CAS RN: 1167055-95-9
M. Wt: 258.06 g/mol
InChI Key: ZKXRTJDKBCXNHU-UHFFFAOYSA-N
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Description

4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocycle . It has an empirical formula of C7H5IN2 and a molecular weight of 244.03 . It is a solid compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . For instance, one study reported the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against fibroblast growth factor receptors .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Ic1ccnc2[nH]ccc12 . The InChI key for this compound is PCHGYPNRADCIKG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 244.03 .

Mechanism of Action

While the specific mechanism of action for 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is not available, one study reported that a 1H-pyrrolo[2,3-b]pyridine derivative exhibited potent inhibitory activity against fibroblast growth factor receptors . This suggests potential biological activity for this compound.

Future Directions

The future directions for research on 4-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine and related compounds could involve further exploration of their biological activity and potential applications in medicinal chemistry . For instance, the study of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of fibroblast growth factor receptors suggests potential for cancer therapy .

properties

IUPAC Name

4-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXRTJDKBCXNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CNC2=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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